

Delavinone: A Potential Therapeutic for Solid Tumors via Ferroptosis Induction

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Delavinone, a novel small molecule, has emerged as a promising therapeutic candidate for the treatment of solid tumors, with preclinical evidence highlighting its potent anti-cancer activity in colorectal cancer (CRC). This document provides a comprehensive technical overview of **Delavinone**, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its evaluation. The primary mechanism of **Delavinone** involves the induction of ferroptosis, a form of iron-dependent regulated cell death, through the modulation of the Protein Kinase C delta (PKC δ)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While current in-depth research is focused on colorectal cancer, the fundamental nature of the pathways targeted by **Delavinone** suggests potential broader applicability across various solid tumors. To date, no clinical trials involving **Delavinone** have been identified in the public domain.

Introduction

Solid tumors represent a significant challenge in oncology, with a pressing need for novel therapeutic strategies that can overcome resistance to conventional therapies. **Delavinone** has been identified as a compound of interest due to its unique mechanism of action that diverges from traditional cytotoxic agents. This guide aims to consolidate the current scientific knowledge on **Delavinone** to support further research and development efforts.



Mechanism of Action: Induction of Ferroptosis

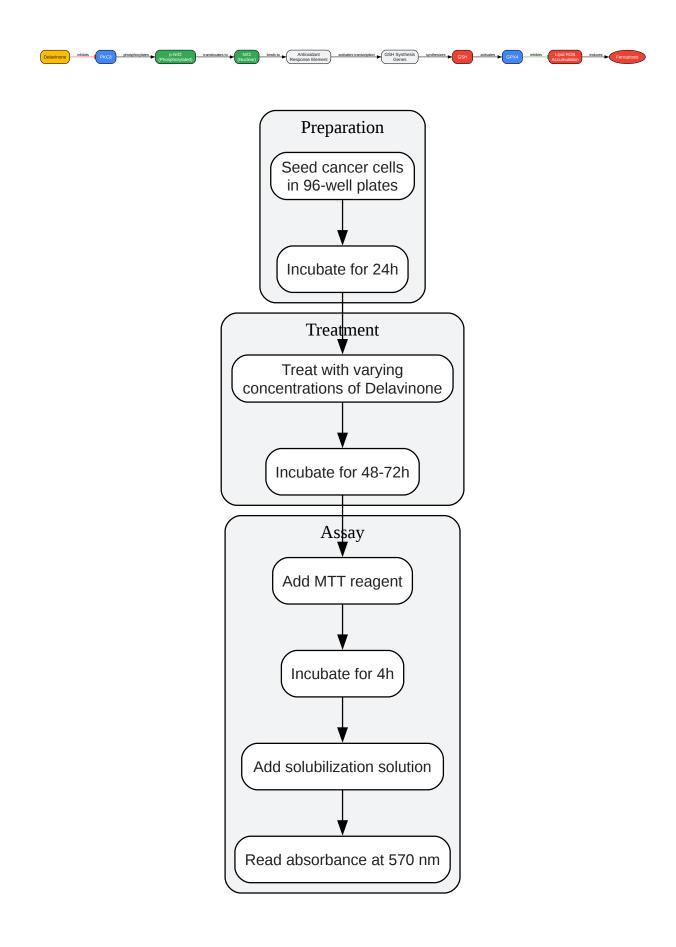
Recent studies have elucidated that **Delavinone** exerts its anticancer effects primarily by inducing ferroptosis in cancer cells.[1] This process is initiated by the inhibition of Protein Kinase C delta (PKC δ).

Signaling Pathway:

Delavinone's mechanism of action centers on the inhibition of the PKC δ /Nrf2/GPX4 signaling axis.[1]

- PKCδ Inhibition: Delavinone directly inhibits the kinase activity of PKCδ.
- Reduced Nrf2 Phosphorylation: This inhibition prevents the PKCδ-mediated phosphorylation of Nrf2.
- Impaired Nrf2 Nuclear Translocation: Unphosphorylated Nrf2 is unable to translocate to the nucleus.
- Downregulation of Antioxidant Genes: The lack of nuclear Nrf2 leads to decreased transcription of its downstream target genes, including those involved in glutathione (GSH) synthesis.
- GPX4 Inactivation: The reduction in GSH levels leads to the inactivation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.
- Lipid Peroxidation and Ferroptosis: Inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and ultimately, ferroptotic cell death.[1]







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References

- 1. Delavinone elicits oxidative stress and triggers ferroptosis in colorectal cancer by inhibiting PKCδ-mediated phosphorylation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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